

A Technical Guide to the Psychoactive Effects of APINACA (AKB-48)

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Compound of Interest

Compound Name: *Apinac*

Cat. No.: *B1163289*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the psychoactive effects of **APINACA** (also known as AKB-48), a potent synthetic cannabinoid. The information presented herein is intended for research, scientific, and drug development professionals to facilitate a deeper understanding of its pharmacological profile and potential implications.

Introduction

APINACA (N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid agonist that has been identified in herbal incense products and is sold for its psychoactive effects.^{[1][2]} Structurally, it belongs to the indazole class of synthetic cannabinoids.^{[1][3]} Understanding the pharmacology and toxicology of novel psychoactive substances like **APINACA** is crucial for the development of potential therapeutic interventions and for informing public health and safety initiatives. This document summarizes the current scientific knowledge on the psychoactive and physiological effects of **APINACA**, with a focus on its pharmacodynamics, pharmacokinetics, and in vivo effects.

Pharmacology

2.1. Pharmacodynamics: Interaction with Cannabinoid Receptors

APINACA primarily exerts its effects through its interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptors are predominantly found in the central nervous system and are

responsible for the main psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the periphery and are associated with immune function.[4]

APINACA acts as a potent, full agonist at both CB1 and CB2 receptors.[5][6] This is in contrast to Δ^9 -tetrahydrocannabinol (Δ^9 -THC), the primary psychoactive component of cannabis, which is a partial agonist.[7] The full agonism of **APINACA** at the CB1 receptor likely contributes to its potent psychoactive effects and potentially a higher risk of adverse events compared to THC. [7]

The binding affinity (K_i) and functional activity (IC_{50} or EC_{50}) of **APINACA** and its fluorinated analog, 5F-**APINACA**, at human and mouse cannabinoid receptors are summarized in the table below.

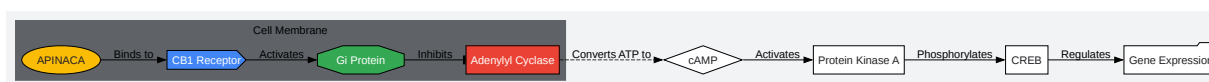
Table 1: Receptor Binding Affinity and Functional Activity of **APINACA** and 5F-**APINACA**

Compound	Receptor	Species	Assay Type	Ki (nM)	IC50 (nM)	EC50 (nM)	Emax (%)	Reference
APINACA (AKB-48)	hCB1	Human	Binding Affinity	3.24	[5][8]			
hCB2	Human	Binding Affinity	1.68	[5][8]				
mCB1	Mouse	Binding Affinity	5.34	[5]				
mCB2	Mouse	Binding Affinity	1.93	[5]				
hCB1	Human	cAMP Inhibition	5.39	[5]				
hCB2	Human	cAMP Inhibition	2.13	[5]				
hCB1	Human	G-protein Activation	142	[8]				
hCB2	Human	G-protein Activation	141	[8]				
5F-APINACA (5F-AKB-48)	hCB1	Human	Binding Affinity	1.94	[9]			

hCB2	Human	Binding Affinity	0.266	[9]	
mCB1	Mouse	G-protein Activation	28	167	[10]

hCB1/2: human cannabinoid receptor 1/2; mCB1/2: mouse cannabinoid receptor 1/2

The signaling pathway initiated by **APINACA** binding to the CB1 receptor is depicted in the diagram below.



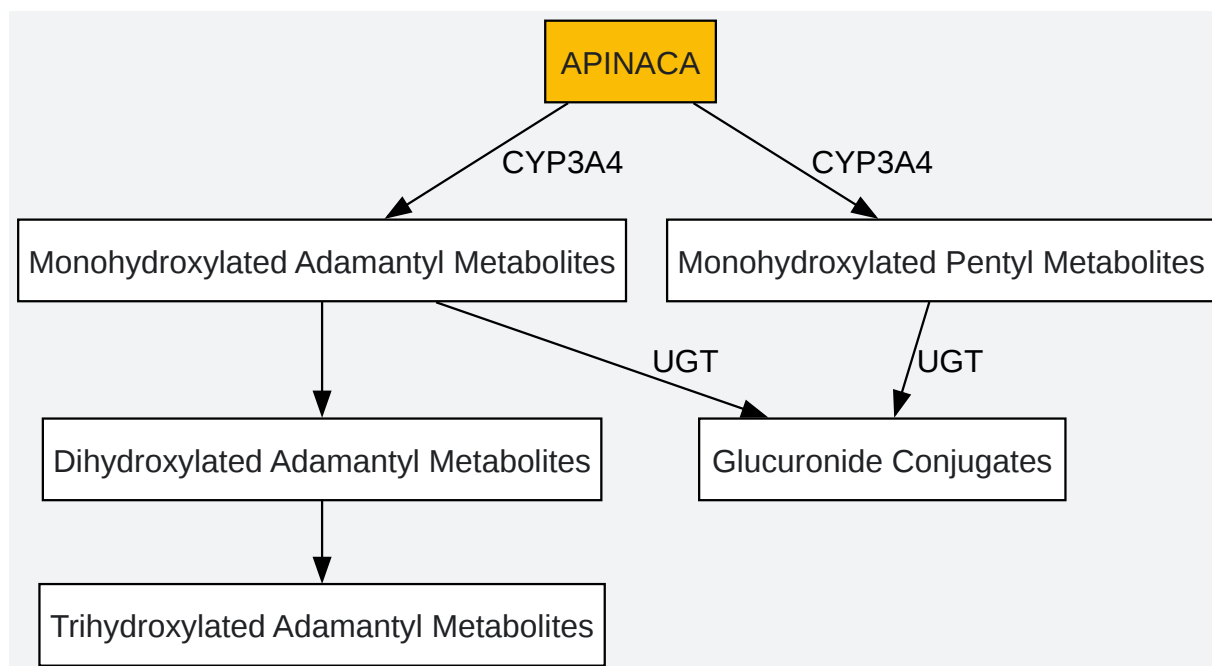
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APINACA binding to the CB1 receptor and subsequent signaling cascade.

2.2. Pharmacokinetics: Metabolism

The primary route of administration for **APINACA** in humans is presumed to be inhalation through smoking herbal blends or vaping.[5] Limited information is available regarding its absorption, distribution, and elimination in humans.[5]

Metabolism studies have been conducted using human hepatocytes and liver microsomes.[3] [5] **APINACA** undergoes extensive metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] The main metabolic pathways include hydroxylation of the adamantyl ring and the pentyl side chain, as well as the formation of glucuronide conjugates.[3][5]



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Simplified metabolic pathways of **APINACA**.

For the fluorinated analog 5F-**APINACA**, metabolism involves oxidative defluorination of the N-pentyl group and hydroxylation of the adamantyl moiety.[11][12]

Psychoactive and Physiological Effects

3.1. In Vivo Animal Studies

In animal models, **APINACA** produces a profile of effects typical of psychoactive cannabinoids, consistent with its action as a CB1 receptor agonist.[5] These effects are often assessed using a "tetrad" of tests in mice, which include:

- Hypolocomotion: Suppression of spontaneous movement.
- Antinociception: Reduced sensitivity to pain.
- Hypothermia: A decrease in core body temperature.

- Catalepsy: A state of immobility and muscular rigidity.

These effects have been shown to be mediated by the CB1 receptor, as they can be reversed by pretreatment with a CB1 receptor antagonist such as rimonabant or AM251.[\[1\]](#)[\[5\]](#)[\[13\]](#)

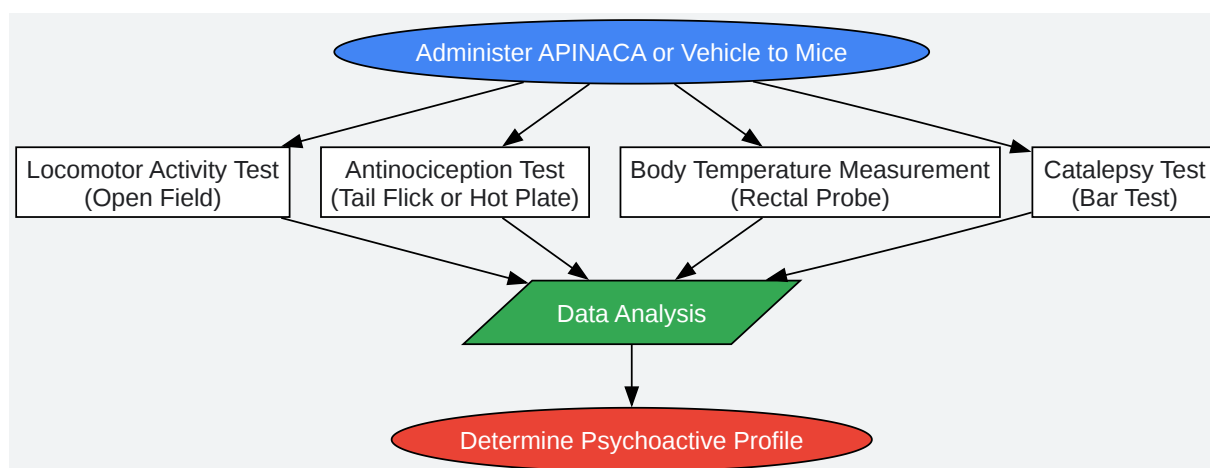
Table 2: In Vivo Effects of **APINACA** in Rodents

Species	Effect	Dose	Route	Antagonist Reversal	Reference
Mouse	Suppression of locomotor activity	ED50 = 2.18 mg/kg	i.p.	Rimonabant	[5]
Mouse	Antinociception	-	i.p.	Rimonabant	[5]
Mouse	Hypothermia	-	i.p.	Rimonabant	[5]
Mouse	Catalepsy	-	i.p.	Rimonabant	[5]
Mouse	Dopamine release in NAc shell	-	-	-	[5]
Rat	Hypolocomotion	0.5 mg/kg	i.p.	AM251	[1] [13]
Rat	Hypothermia	3 mg/kg	i.p.	AM251	[1] [13]
Rat	Analgesia	3 mg/kg	i.p.	AM251	[1] [13]
Rat	Catalepsy	3 mg/kg	i.p.	AM251	[1] [13]
Rat	Dopamine release in NAc shell	0.25 mg/kg	i.p.	AM251	[13]

i.p.: intraperitoneal; NAc: Nucleus Accumbens

Furthermore, **APINACA** has been shown to stimulate the release of dopamine in the nucleus accumbens shell in freely moving mice and rats.[5][13] This neurochemical effect is characteristic of drugs with reinforcing properties and abuse potential.[5] In drug discrimination studies, **APINACA** fully substituted for Δ^9 -THC in rats, indicating that it produces similar subjective effects.[5]

At higher doses (0.1 – 6 mg/kg, i.p.) in mice, **APINACA** has been observed to induce neurological signs such as convulsions, hyperreflexia, myoclonus, tail elevation, and spontaneous aggressiveness.[5][6] These effects were also preventable by a CB1 receptor antagonist.[5]



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